molecular formula C13HF9 B093740 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene CAS No. 19113-94-1

1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene

Cat. No.: B093740
CAS No.: 19113-94-1
M. Wt: 328.13 g/mol
InChI Key: CNHYOPDONFWHBL-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8,9-Nonafluoro-9H-fluorene is a polyfluorinated derivative of fluorene, a bicyclic aromatic hydrocarbon. The substitution of all nine hydrogen atoms on the fluorene scaffold with fluorine atoms results in a highly electron-deficient structure. Fluorination significantly alters its electronic properties, thermal stability, and chemical reactivity compared to non-fluorinated analogs. This compound is of interest in materials science, particularly for applications requiring electron-deficient aromatic systems, such as organic electronics or as intermediates in synthesis .

Properties

CAS No.

19113-94-1

Molecular Formula

C13HF9

Molecular Weight

328.13 g/mol

IUPAC Name

1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene

InChI

InChI=1S/C13HF9/c14-5-3-1(6(15)10(19)12(21)8(3)17)2-4(5)9(18)13(22)11(20)7(2)16/h5H

InChI Key

CNHYOPDONFWHBL-UHFFFAOYSA-N

SMILES

C1(C2=C(C3=C1C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F)F

Canonical SMILES

C1(C2=C(C3=C1C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of Fluorene Derivatives

Compound Substituents Notable Properties Applications/Studies References
1,2,3,4,5,6,7,8,9-Nonafluoro-9H-fluorene 9 F atoms at all positions High electronegativity, electron-deficient π-system, enhanced thermal stability Materials science, electronic devices (inferred)
1,2,3,4,5,6,7,8-Octafluoro-9H-fluorene 8 F atoms Similar electron deficiency but slightly less steric hindrance than nonafluoro Intermediate in organic synthesis
9H-Fluoren-9-one Ketone group at C9 Polar carbonyl group, undergoes redox reactions; mp 82–83°C (measured) Biodegradation studies, synthesis
9,9-Dimethyl-2-nitro-9H-fluorene Methyl and nitro groups Enhanced steric bulk, nitro group enables electrophilic substitution reactions Pharmaceuticals, polymer synthesis
Indeno[1,2-b]fluorene Expanded quinoidal core Closed-shell ground state, tunable electronic properties for optoelectronics Organic semiconductors

Key Comparisons :

  • Thermal Stability: Fluorinated derivatives generally exhibit higher thermal stability than non-fluorinated analogs (e.g., 9H-fluoren-9-one), as fluorine’s strong C–F bonds resist degradation .
  • Reactivity: Unlike 9H-fluoren-9-one, which is prone to microbial degradation (e.g., via Pseudomonas sp. F274 to phthalic acid ), nonafluoro-9H-fluorene’s C–F bonds likely resist biodegradation, enhancing environmental persistence.
Computational Insights

Density-functional theory (DFT) studies () highlight the importance of exact exchange and gradient corrections in modeling fluorinated aromatics. For nonafluoro-9H-fluorene, these methods would predict its electron affinity, HOMO-LUMO gaps, and interaction with other molecules (e.g., cyclodextrins in chromatographic separations, as in ).

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